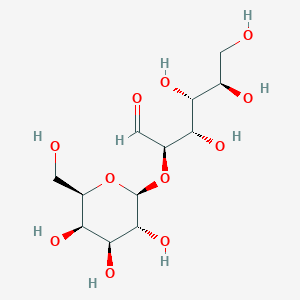

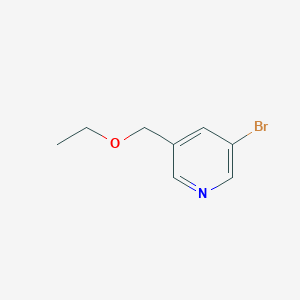

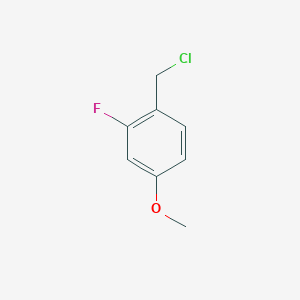

![molecular formula C8H6BrNO B1343867 4-(溴甲基)苯并[d]恶唑 CAS No. 223792-93-6](/img/structure/B1343867.png)

4-(溴甲基)苯并[d]恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)benzo[d]oxazole is a chemical compound that belongs to the class of 1,3-benzazoles, which are heterocyclic compounds containing a benzene ring fused to an azole ring. The presence of a bromomethyl group at the 4-position of the oxazole ring makes it a versatile intermediate for various chemical syntheses, including the construction of more complex oxazole derivatives and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of substituted 1,3-benzazoles, including 4-(Bromomethyl)benzo[d]oxazole derivatives, can be achieved through oxidative coupling reactions. An iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines has been developed, which is practical, economical, and uses molecular oxygen as an oxidant . Additionally, solar photo-thermochemical syntheses have been reported, where the formation of 4-bromo-2,5-substituted oxazoles from N-arylethylamides is achieved using a specially designed reactor and N-bromosuccinimide–dichloroethane .

Molecular Structure Analysis

The molecular structure of related 4-bromomethylbenzo[d]oxazole derivatives has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. Theoretical studies using Hartree–Fock (HF) and density functional theory (DFT) methods have been employed to compare the molecular structure obtained from X-ray single-crystal analysis .

Chemical Reactions Analysis

4-Bromomethyl-2-chlorooxazole, a closely related compound, has been synthesized and used as a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. Palladium-catalyzed cross-coupling reactions show selectivity for the 4-bromomethyl position, leading to a range of 4-substituted-2-chlorooxazoles . This indicates that the bromomethyl group in such compounds is reactive and can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)benzo[d]oxazole derivatives have been studied through experimental and computational methods. For example, the synthesis and antimicrobial properties of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been reported, with the compound showing broad-spectrum activity against tested bacteria. Computational studies have provided insights into the molecule's stability, charge transfer, and non-linear optical (NLO) properties . Similarly, the physico-chemical properties of brominated heterocycles have been investigated, revealing trends in solubility and electronic effects that could influence their reactivity and potential biological activity .

科学研究应用

-

Biological Activities of Oxazole Derivatives

- Field : Medicinal Chemistry

- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally .

- Methods : The synthesis of oxazole derivatives involves various chemical reactions. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) .

- Results : Oxazole derivatives have shown various biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .

-

Antimicrobial Activity of Oxazole Derivatives

- Field : Microbiology

- Application : The 2-amino oxazole/4-substituted-phenyl oxazole was synthesized and assessed for antibacterial and antifungal potency .

- Methods : The specific methods of synthesis and assessment are not detailed in the source .

- Results : Some of the molecules have shown greater activity, i.e., zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria, and 16 mm to 19 mm in Fungi .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “4-(Bromomethyl)benzo[d]oxazole” is a chemical compound that can be used as a building block in organic synthesis .

- Methods : The specific methods of synthesis and use are not detailed in the source .

- Results : The compound is available for purchase, suggesting it may be used in various chemical reactions .

-

Potential Biological Activities

- Field : Medicinal Chemistry

- Application : Oxazole derivatives, which include “4-(Bromomethyl)benzo[d]oxazole”, have been studied for their potential biological activities .

- Methods : The synthesis of oxazole derivatives involves various chemical reactions .

- Results : Oxazole derivatives have shown various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “4-(Bromomethyl)benzo[d]oxazole” is a chemical compound that can be used as a building block in organic synthesis .

- Methods : The specific methods of synthesis and use are not detailed in the source .

- Results : The compound is available for purchase, suggesting it may be used in various chemical reactions .

-

Potential Biological Activities

- Field : Medicinal Chemistry

- Application : Oxazole derivatives, which include “4-(Bromomethyl)benzo[d]oxazole”, have been studied for their potential biological activities .

- Methods : The synthesis of oxazole derivatives involves various chemical reactions .

- Results : Oxazole derivatives have shown various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

安全和危害

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

4-(bromomethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNKDIONYRTFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)benzo[d]oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

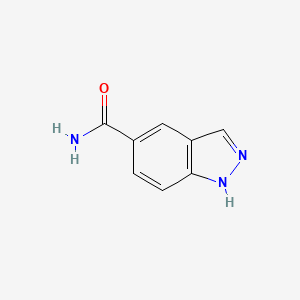

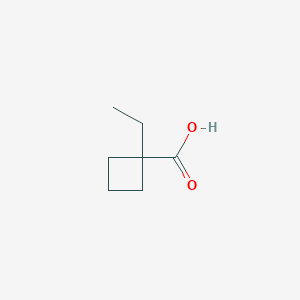

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

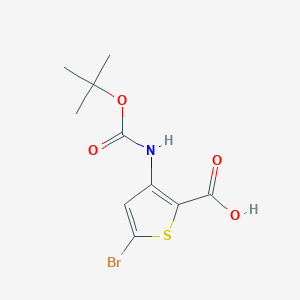

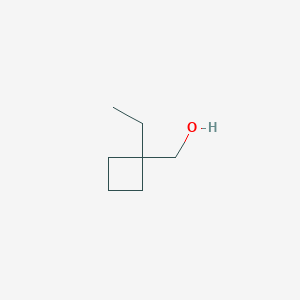

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

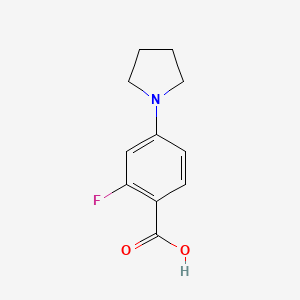

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)